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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethyl acetate

CAS No.: 14258-40-3

Cat. No.: B078466 Get Quote

Introduction: The "Masked" Hydrophilic Linker
2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) represents a strategic bifunctional

building block in modern organic synthesis. Structurally, it consists of a diethylene glycol (DEG)

core terminated by an electrophilic chloride on one end and a masked hydroxyl (acetate ester)

on the other.

While simple alkyl halides are ubiquitous, this compound solves a specific challenge in

medicinal chemistry and linker synthesis: How to introduce a short, hydrophilic PEG spacer

without inducing polymerization or side-reactions.

This guide analyzes its performance advantages over unprotect analogs (like 2-(2-

chloroethoxy)ethanol) and di-halo ethers, focusing on chemoselectivity, safety, and process

efficiency.

Comparative Advantage Analysis
The primary utility of 2-(2-Chloroethoxy)ethyl acetate lies in its ability to act as a pure

electrophile under basic conditions, unlike its hydroxylated precursors.

Comparison Table: Electrophilic Linker Alternatives
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Feature
2-(2-

Chloroethoxy)ethyl

Acetate

2-(2-

Chloroethoxy)ethano

l

Bis(2-chloroethyl)

ether

Primary Reactivity
Mono-electrophile

(Alkyl Chloride)

Bifunctional (Alkyl

Chloride + Alcohol)
Di-electrophile

Base Compatibility
High (No acidic

protons)

Low (Alkoxide

formation leads to

self-polymerization)

High

Selectivity
Excellent (SN2 at Cl

only)

Poor (Competes with

intramolecular

cyclization)

Poor (Risk of cross-

linking/dimerization)

Hydrophilicity
Moderate (Masked

polar group)
High Low

Handling Safety
Low Volatility,

Hydrolyzable

Low Volatility,

Corrosive
Volatile, Vesicant

Key Technical Advantages
Prevention of Self-Polymerization (Chemoselectivity):

The Problem: Using 2-(2-chloroethoxy)ethanol in basic media (e.g., NaH, K2CO3)

deprotonates the terminal hydroxyl group. The resulting alkoxide can attack the chloride of

another molecule, leading to uncontrolled poly-ether formation.

The Solution: The acetate group in 2-(2-Chloroethoxy)ethyl acetate "masks" the oxygen.

It cannot act as a nucleophile, forcing the reaction exclusively toward the external

nucleophile (e.g., an amine or phenol) attacking the chloride.

Controlled Linker Synthesis (PROTACs & ADCs):

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), precise linker length is

critical. This molecule installs an exact 2-unit PEG spacer. The acetate can be gently

removed (hydrolysis) after the coupling step to reveal a hydroxyl group for further

functionalization, allowing for stepwise, asymmetric linker construction.
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Enhanced Solvation & Kinetics:

The ether oxygen in the chain provides "crown-ether-like" coordination to metal cations

(Na+, K+), potentially enhancing the nucleophilicity of the attacking species in SN2

reactions via the "neighboring group assistance" effect, without trapping the cation

permanently.

Mechanistic Pathway & Visualization
The following diagram illustrates the chemoselective advantage during the N-alkylation of a

secondary amine (e.g., piperazine), a common step in drug synthesis.
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Figure 1: Stepwise synthesis of a functionalized PEG-amine linker. The acetate group prevents

side reactions during the initial coupling.

Experimental Protocol: Synthesis of N-Substituted
Morpholine Derivative
Objective: To synthesize N-[2-(2-acetoxyethoxy)ethyl]morpholine as a precursor for a

hydrophilic drug scaffold. This protocol demonstrates the compound's stability and reactivity

under standard alkylation conditions.
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Reagents:
Morpholine (1.0 eq)[1]

2-(2-Chloroethoxy)ethyl acetate (1.1 eq)[2]

Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

Acetonitrile (MeCN, anhydrous)

Sodium Iodide (NaI, 0.1 eq, catalytic - Finkelstein acceleration)

Step-by-Step Methodology:
Preparation:

Charge a flame-dried round-bottom flask with Morpholine (10 mmol) and anhydrous MeCN

(50 mL).

Add finely ground anhydrous K₂CO₃ (20 mmol).

Critical Step: Add catalytic NaI (1 mmol). This converts the alkyl chloride in situ to a more

reactive alkyl iodide, significantly accelerating the reaction rate for the chloro-ether chain.

Addition:

Add 2-(2-Chloroethoxy)ethyl acetate (11 mmol) dropwise at room temperature.

Note: The acetate ester is stable under these mild basic conditions (carbonate base),

preventing premature deprotection.

Reaction:

Heat the mixture to reflux (80-82°C) under nitrogen atmosphere for 12–16 hours.

Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS. The starting amine spot should

disappear.

Work-up:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/publication/327793439_Synthesis_and_Characterization_of_Some_New_Morpholine_Derivatives
https://www.benchchem.com/product/b078466?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_ethyl-acetate
https://www.benchchem.com/product/b078466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool to room temperature and filter off the inorganic salts (K₂CO₃/KCl).

Concentrate the filtrate under reduced pressure to remove MeCN.

Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

Dry over Na₂SO₄ and concentrate to yield the crude acetate-protected amine.

Validation (Self-Check):

IR Spectrum: Look for the strong Carbonyl stretch (C=O) at ~1740 cm⁻¹ (confirming

acetate retention) and disappearance of N-H stretch.

1H NMR: Diagnostic singlet at ~2.0 ppm (acetate methyl group).

Safety & Handling Guidelines
While 2-(2-Chloroethoxy)ethyl acetate is safer than highly volatile halo-ethers, it requires

strict adherence to safety protocols.

Toxicity Profile: Like many alkylating agents, it is a potential mutagen. It is an irritant to skin

and mucous membranes.

Volatility: Boiling point is significantly higher than 2-chloroethyl acetate, reducing inhalation

risk during weighing and transfer.

Storage: Store in a cool, dry place. Moisture can lead to slow hydrolysis of the acetate group,

liberating acetic acid and increasing acidity, which may corrode metal containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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